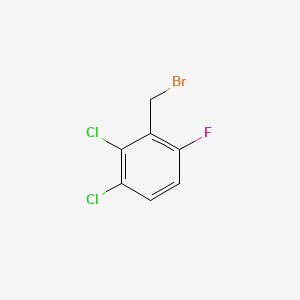

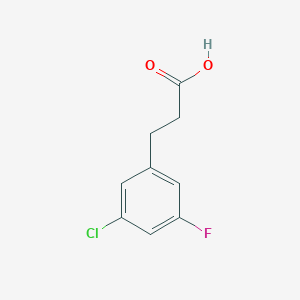

2,3-Dichloro-6-fluorobenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dichloro-6-fluorobenzyl bromide is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds with similar halogen substitutions on the benzene ring are mentioned, such as 2-fluorobenzoyl chloride and 2-chloro-6-fluorobenzoic acid. These compounds share the characteristic of having halogen atoms as substituents on the benzene ring, which can significantly affect their chemical and physical properties .

Synthesis Analysis

While the synthesis of 2,3-Dichloro-6-fluorobenzyl bromide is not explicitly described, the synthesis of related compounds can provide insights. For example, the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide involves the reaction of ethyl β-carboline-3-carboxylate with 2-fluorobenzyl bromide in the presence of sodium hydride in DMF . This suggests that halogenated benzyl bromides can be used as reagents in nucleophilic substitution reactions to introduce the benzyl group into other molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-Dichloro-6-fluorobenzyl bromide has been analyzed using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been determined, showing the influence of chlorine substituents on the molecular conformation . Additionally, the gas phase molecular structures of halogenated benzoyl chlorides have been investigated, revealing the existence of different conformers and the impact of halogen size on molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of halogenated aromatic compounds is often characterized by their participation in electrophilic aromatic substitution and nucleophilic substitution reactions. Although the specific reactions of 2,3-Dichloro-6-fluorobenzyl bromide are not detailed, the presence of halogen atoms would make the benzene ring more reactive towards nucleophilic attack, potentially allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of the halogen substituents. For example, the vibrational spectra of 2-chloro-6-fluorobenzoic acid have been studied, providing information on the fundamental modes of the compound . The presence of halogens can also affect the electronic properties, as seen in the HOMO-LUMO analysis and hyperpolarizability studies of similar compounds . These properties are crucial for understanding the behavior of the compound in different environments and its potential applications.

Scientific Research Applications

Radiochemistry and PET Imaging :

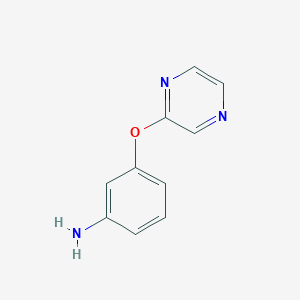

- Zaitsev et al. (2002) developed methods for synthesizing fluorobenzyl bromides, including 2,3-Dichloro-6-fluorobenzyl bromide, as intermediates in the asymmetric synthesis of fluorinated α-amino acids. These compounds are used in positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine (Zaitsev et al., 2002).

Synthesis of Anticancer Agents :

- Mohideen et al. (2017) synthesized and characterized 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, a compound with potential as an anticancer agent. This research shows the applicability of fluorobenzyl bromides in developing new therapeutic agents (Mohideen et al., 2017).

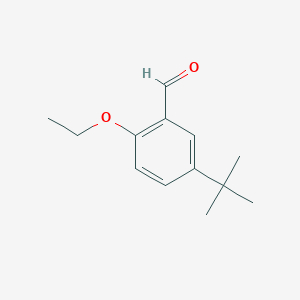

Development of New Protecting Groups in Organic Synthesis :

- Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which demonstrates the use of fluorobenzyl bromides in creating novel protecting groups for synthetic chemistry (Crich et al., 2009).

Ecofriendly Synthesis Applications :

- Saharan and Joshi (2016) reported on the eco-friendly synthesis of aromatic alcohols, including 2-Chloro-6-fluorobenzyl alcohol, using biotransformation. This research illustrates the role of fluorobenzyl bromides in environmentally friendly chemical processes (Saharan & Joshi, 2016).

Inorganic Chemistry and Material Science :

- Elmas et al. (2018) synthesized and characterized cyclotetraphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds have potential applications in material science, including as antimicrobial agents (Elmas et al., 2018).

Safety and Hazards

The safety data sheet for 2,3-Dichloro-6-fluorobenzyl bromide indicates that it is considered hazardous. It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target . Precautionary measures should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 2,3-Dichloro-6-fluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

2,3-Dichloro-6-fluorobenzyl bromide interacts with its targets through a free radical reaction . In this process, a bromine atom is lost from the compound, leaving behind a radical that can remove a hydrogen atom from the benzylic position of the target molecule . This results in the formation of a new carbon-bromine bond at the benzylic position .

Biochemical Pathways

The interaction of 2,3-Dichloro-6-fluorobenzyl bromide with its targets affects the biochemical pathways involving the benzylic position of aromatic compounds . The introduction of a bromine atom at the benzylic position can significantly alter the chemical properties of the target molecule, influencing its reactivity and interactions with other molecules .

Result of Action

The molecular and cellular effects of 2,3-Dichloro-6-fluorobenzyl bromide’s action primarily involve changes in the chemical structure and properties of the target molecules . By introducing a bromine atom at the benzylic position, the compound can influence the target molecule’s reactivity, potentially affecting its interactions with other molecules and its role in various biochemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-6-fluorobenzyl bromide. For instance, the presence of other reactive species can affect the compound’s reactivity and the outcomes of its interactions with target molecules. Additionally, factors such as temperature and pH can influence the compound’s stability and its propensity to undergo the free radical reaction .

properties

IUPAC Name |

3-(bromomethyl)-1,2-dichloro-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHTVFRUZNHYSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396911 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886497-51-4 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-(methylsulfonyl)-2-propenenitrile](/img/structure/B1309198.png)

![(E)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-pyridinyl)-2-propenenitrile](/img/structure/B1309208.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1309209.png)

![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1309214.png)

![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)